molecular formula C23H17NO5 B2905456 N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3,5-dimethoxybenzamide CAS No. 312750-50-8

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3,5-dimethoxybenzamide

Cat. No. B2905456
CAS RN: 312750-50-8
M. Wt: 387.391
InChI Key: OSYDTLGWZRWZDQ-UHFFFAOYSA-N
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Description

“N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide” is a compound synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . This compound possesses an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .


Synthesis Analysis

The synthesis of this compound is achieved using the acid chloride method . Specifically, 2-Methylbenzoyl chloride was added dropwise under an atmosphere of N2 into a cold solution of 1-aminoanthraquinone, in CH2Cl2 .


Molecular Structure Analysis

The synthesized target compound was fully characterized by various spectroscopic methods including 1H-NMR, 13C-NMR, IR, GC-MS .


Chemical Reactions Analysis

The importance of this compound lies in its possession of an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions . The main challenge in functionalization of C-H bonds is controlling which C-H bond would undergo activation or cleavage or site-selectivity .

Scientific Research Applications

Organic Synthesis: Bidentate Directing Groups

This compound is significant in organic synthesis as it possesses an N, O-bidentate directing group . This is particularly suitable for metal-catalyzed C-H bond functionalization reactions . The bidentate directing group facilitates chelation-assistance, which promotes the formation of cyclometallated complexes. These complexes are crucial for the regioselective activation of C-H bonds, leading to more efficient and potentially greener synthetic routes .

Synthesis of Heterocycles: Thiazoles

In the realm of heterocyclic chemistry, this compound has been used to synthesize 2-(N-Benzoylimino)-N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)Thiazoles . These thiazoles are of interest due to their wide range of biological properties, including roles as muscarinic agonists and in antifungal, hypolipidemic, antidiabetic, anti-inflammatory, analgesic, and anti-schistosomiasis compounds .

Antimicrobial Activity

The interaction of this compound with α-, β-, and ω-amino acids has led to the synthesis of new amino-acid derivatives of 9,10-anthraquinone. These derivatives have demonstrated antibacterial activity against Mycobacterium luteum and possess antifungal properties . This application is crucial for the development of new antimicrobial agents.

Chelation-Assisted C-H Bond Functionalization

The compound’s role as a chelating agent can assist in the functionalization of inert C-H bonds . This is a key strategy in modern chemistry for creating complex molecules without the need for prefunctionalized reagents, thus reducing waste and saving materials .

Green Chemistry

Due to its potential to streamline synthetic processes by reducing the number of steps required, this compound contributes to the principles of green chemistry . It offers a pathway to more sustainable and environmentally friendly chemical synthesis .

Development of Bioactive Molecules

Given the compound’s structural features, it can be used to develop bioactive molecules with potential therapeutic applications. Its anthraquinone moiety, combined with other functional groups, can lead to the creation of novel compounds with significant biological activity .

Future Directions

The functionalization of C-H bonds could result in a reduction in waste and saving of materials/chemicals as well as shortening the number of steps in chemical synthesis or step-economy . Therefore, functionalization of C-H bonds could be an environmentally benign approach and thus a green science .

properties

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)-3,5-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO5/c1-28-15-9-13(10-16(12-15)29-2)23(27)24-14-7-8-19-20(11-14)22(26)18-6-4-3-5-17(18)21(19)25/h3-12H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYDTLGWZRWZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3,5-dimethoxybenzamide

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